

Spectroscopic Analysis of 4'-Chloroacetanilide: A Technical Guide

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Compound of Interest

Compound Name: 4'-Chloroacetanilide

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This guide provides a comprehensive overview of the spectroscopic data for **4'-Chloroacetanilide**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ^1H and ^{13}C NMR spectra are crucial for the structural elucidation of **4'-Chloroacetanilide**.

^1H NMR Data

The ^1H NMR spectrum of **4'-Chloroacetanilide**, recorded in deuterated dimethyl sulfoxide (DMSO- d_6) at 400 MHz, reveals distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---------------------------|
| 10.09 | Singlet | 1H | Amide (N-H) |
| 7.63 | Doublet | 2H | Aromatic (H-2, H-6) |
| 7.35 | Doublet | 2H | Aromatic (H-3, H-5) |
| 2.07 | Singlet | 3H | Methyl (CH ₃) |

¹³C NMR Data

The ¹³C NMR spectrum, also recorded in DMSO-d₆, provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------|
| 168.5 | Carbonyl (C=O) |
| 137.9 | Aromatic (C-4) |
| 128.6 | Aromatic (C-3, C-5) |
| 127.2 | Aromatic (C-1) |
| 120.6 | Aromatic (C-2, C-6) |
| 24.0 | Methyl (CH ₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4'-Chloroacetanilide** is typically obtained using a potassium bromide (KBr) pellet.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------|
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1590 | Strong | Aromatic C=C Stretch |
| ~1530 | Strong | N-H Bend (Amide II) |
| ~825 | Strong | para-disubstituted C-H Bend |
| ~1090 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of **4'-Chloroacetanilide** provides information about its molecular weight and fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
|----------------------------|------------------------|---|
| 169/171 | ~25 / ~8 | [M] ⁺ (Molecular Ion) |
| 127/129 | ~100 / ~33 | [M - CH ₂ CO] ⁺ |
| 99 | ~6 | [C ₆ H ₄ Cl] ⁺ |
| 65 | ~6 | [C ₅ H ₅] ⁺ |
| 43 | ~32 | [CH ₃ CO] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation: Approximately 10-20 mg of **4'-Chloroacetanilide** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

4.1.2. ^1H NMR Acquisition: A 400 MHz NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent. Standard acquisition parameters for a ^1H spectrum are employed, including a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO- d_5 at 2.50 ppm.

4.1.3. ^{13}C NMR Acquisition: The same sample is used for ^{13}C NMR analysis. A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required. The chemical shifts are referenced to the solvent peak of DMSO- d_6 at 39.52 ppm.^[1]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

4.2.1. Sample Preparation: A small amount of **4'-Chloroacetanilide** (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

4.2.2. Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} .

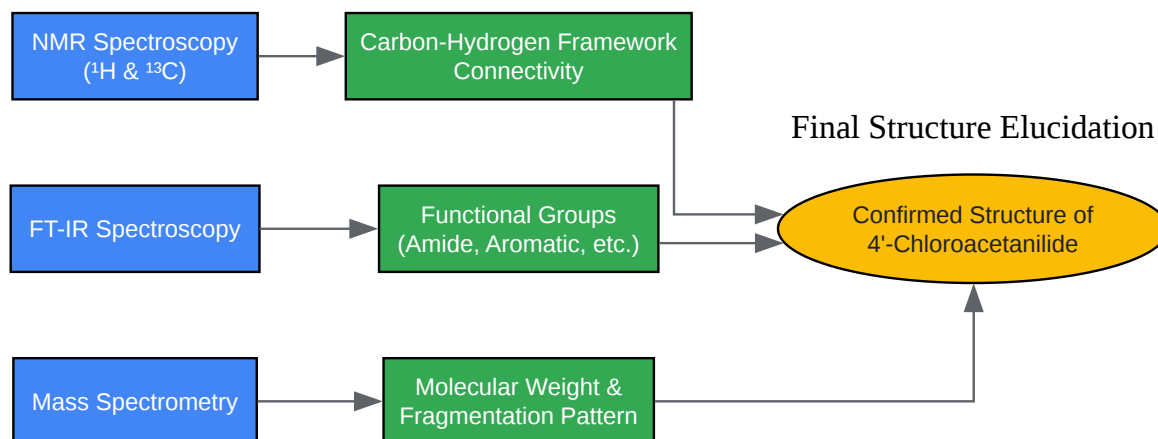
Mass Spectrometry Protocol (Electron Ionization)

4.3.1. Sample Introduction: A small amount of the solid **4'-Chloroacetanilide** sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

4.3.2. Ionization and Analysis: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4'-Chloroacetanilide** using the described spectroscopic techniques.



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Spectroscopic analysis workflow for **4'-Chloroacetanilide**.

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References

- 1. chem.washington.edu [chem.washington.edu]
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